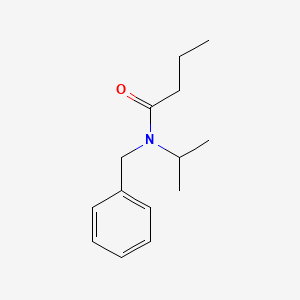
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea, also known as BDBU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDBU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and proteins. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. It has also been reported to inhibit the activity of protein kinase C, which is involved in various signaling pathways in cells.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea can induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea has been shown to have antibacterial activity against various gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize using the methods described above. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea has some limitations, including its low solubility in water and its potential toxicity. Therefore, caution should be exercised when handling N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea in the lab.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea. One area of interest is the development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea-based drugs for the treatment of cancer and other diseases. Another area of interest is the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea derivatives with improved properties, such as increased solubility and selectivity. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea could be used as a building block for the synthesis of new materials with unique properties. Overall, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea can be synthesized using various methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2-methoxyphenyl isocyanate in the presence of a base. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2-methoxyphenyl isocyanate in the presence of a coupling reagent. These methods have been reported in the literature and have been used to synthesize N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea with high yields and purity.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, catalysis, and materials science. In medicinal chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been reported to have anti-inflammatory and antibacterial properties. In catalysis, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea has been used as a catalyst for various organic transformations, including the synthesis of cyclic carbonates and the epoxidation of alkenes. In materials science, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxyphenyl)urea has been used as a building block for the synthesis of metal-organic frameworks and covalent organic frameworks.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-20-13-5-3-2-4-12(13)18-16(19)17-11-6-7-14-15(10-11)22-9-8-21-14/h2-7,10H,8-9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROABLYBDCVAXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5872058.png)

![4-[(4-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5872067.png)
![6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5872073.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5872085.png)
![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5872092.png)
![2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol](/img/structure/B5872098.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5872106.png)


![methyl 2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5872127.png)

![1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5872135.png)